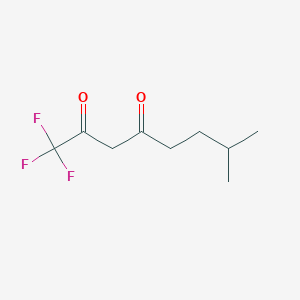
1,1,1-trifluoro-7-methyloctane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-7-methyloctane-2,4-dione is an organic compound with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . It is known for its high water solubility and low volatility, making it a valuable solvent for ionic compounds . This compound also exhibits good reactivity with metals such as formium (II) and acetylacetone .
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves several steps. One common method includes the reaction of 2,4-octanedione with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1,1,1-trifluoro-7-methyloctane-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-7-methyloctane-2,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves its ability to act as an acid or base by donating or accepting protons . This property allows it to participate in various chemical reactions, including complexation with metals and catalysis of organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1,1,1-trifluoro-7-methyloctane-2,4-dione can be compared with other similar compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline derivatives.
Acetylacetone: A common ligand in coordination chemistry and used in various organic syntheses.
The uniqueness of this compound lies in its high water solubility, low volatility, and reactivity with metals, making it a versatile compound for various applications .
Propiedades
Número CAS |
14189-31-2 |
|---|---|
Fórmula molecular |
C9H13F3O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
Clave InChI |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
SMILES canónico |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Key on ui other cas no. |
14189-31-2 |
Sinónimos |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















